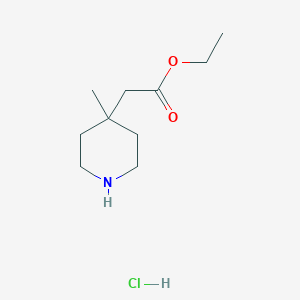![molecular formula C11H17Cl2FN2 B14776269 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a synthetic compound that belongs to the family of amphetamines. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a fluorophenyl group.
Vorbereitungsmethoden
The synthesis of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 2-fluorobenzyl chloride and pyrrolidine is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Formation of Intermediate: The reaction yields an intermediate, 1-[(2-Fluorophenyl)methyl]pyrrolidine, which is then subjected to further reactions.
Amination: The intermediate undergoes amination using reagents like ammonia or an amine source to form 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid
Analyse Chemischer Reaktionen
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential treatments for neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Biological Research: It serves as a tool compound in biological studies to investigate the role of specific receptors and transporters in cellular processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with neurotransmitter systems. It primarily targets dopamine and serotonin receptors, leading to the modulation of neurotransmitter release and reuptake. This interaction affects various physiological processes, including mood regulation, cognition, and motor function .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring.
Pyrrolidine Derivatives: Various pyrrolidine derivatives, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications
Eigenschaften
Molekularformel |
C11H17Cl2FN2 |
|---|---|
Molekulargewicht |
267.17 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H |
InChI-Schlüssel |
OGQRIKINHKGLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)

![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)


![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
